molecular formula C23H26FN3O4 B1502588 3-Fluoro-4-(6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yloxy)aniline

3-Fluoro-4-(6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yloxy)aniline

Cat. No.: B1502588
M. Wt: 427.5 g/mol
InChI Key: MVLNDUYPIKVWDO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yloxy)aniline is a useful research compound. Its molecular formula is C23H26FN3O4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H26FN3O4

Molecular Weight

427.5 g/mol

IUPAC Name

3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyaniline

InChI

InChI=1S/C23H26FN3O4/c1-28-22-14-17-19(15-23(22)30-10-2-7-27-8-11-29-12-9-27)26-6-5-20(17)31-21-4-3-16(25)13-18(21)24/h3-6,13-15H,2,7-12,25H2,1H3

InChI Key

MVLNDUYPIKVWDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reactor containing 4-(2-fluoro-4-nitro-phenoxy)-6-methoxy-7-(3-morpholin-4-yl propoxy)quinoline (2.5 kg) and 10 percent palladium on carbon (50 percent water wet, 250 g) in a mixture of ethanol and water containing concentrated hydrochloric acid (1.5 L) was pressurized with hydrogen gas (approximately 40 psi). The mixture was stirred at ambient temperature. When the reaction was complete (typically 2 hours), as evidenced by in process HPLC analysis, the hydrogen was vented and the reactor inerted with argon. The reaction mixture was filtered through a bed of Celite® to remove the catalyst. Potassium carbonate was added to the filtrate until the pH of the solution was approximately 10. The resulting suspension was stirred at 20 to 25° C. for approximately 1 hour. The solids were collected by filtration, washed with water, and dried at 50 to 60° C. under reduced pressure to afford the title compound (1.164 kg). 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, 1H), 7.51 (s, 1H), 7.38 (s, 1H), 7.08 (t, 1H), 6.55 (dd, 1H), 6.46 (dd, 1H), 6.39 (dd, 1H), 5.51 (br. s, 2H), 4.19 (t, 2H), 3.94 (s, 3H), 3.59 (t, 4H), 2.47 (t, 2H), 2.39 (m, 4H), 1.98 (m, 2H). LC/MS Calcd for [M+H]+ 428.2. found 428.1.
Name
4-(2-fluoro-4-nitro-phenoxy)-6-methoxy-7-(3-morpholin-4-yl propoxy)quinoline
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
250 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four

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